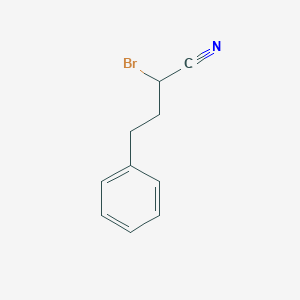

![molecular formula C12H14F3N B2956886 (1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1389387-44-3](/img/structure/B2956886.png)

(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of phenylpiperazines. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Aplicaciones Científicas De Investigación

Morphology‐Tuned Activity of Ru/Nb2O5 Catalysts

Cyclopentylamine, a derivative related to (1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine, has been used in the production of pesticides, cosmetics, and medicines. The study by Guo et al. (2019) discusses the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, demonstrating its application in the synthesis of such compounds (Guo et al., 2019).

Copper-Catalyzed Amination Reactions

Gajare et al. (2004) explored the use of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions. This process is significant for synthesizing secondary or tertiary amines, potentially including derivatives of this compound (Gajare et al., 2004).

Synthesis of Enantiomerically Pure Compounds

Gebert and Heimgartner (2002) conducted a study on the synthesis of enantiomerically pure 1,3‐Thiazole‐5(4H)‐thione, which can be related to the synthesis processes involving this compound (Gebert & Heimgartner, 2002).

Antimicrobial and Cytotoxic Activity of Azetidine-2-one Derivatives

Noolvi et al. (2014) investigated the synthesis and biological activity of azetidine-2-one derivatives of 1H-benzimidazole. This research may be relevant to the biological activity of compounds structurally similar to this compound (Noolvi et al., 2014).

Reactions of Ketones with Organophosphorus Compounds

Scheibye et al. (1982) discussed the reactions of ketones with organophosphorus compounds, which could be relevant for the synthesis or modification of compounds like this compound (Scheibye et al., 1982).

Propiedades

IUPAC Name |

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11H,1-3,16H2/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWAAPSLJYIWMJ-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)

![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)

![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956822.png)

![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2956823.png)

![N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2956824.png)

![4-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2956825.png)